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Compound of Interest

Compound Name: 1,3-Divinyltetraethoxydisiloxane

Cat. No.: B1585867 Get Quote

Abstract: This guide provides a detailed technical overview of 1,3-
Divinyltetraethoxydisiloxane, a highly versatile organosilicon compound. We will explore its

dual-mode reactivity, stemming from its vinyl and hydrolyzable ethoxy functional groups, which

allows it to function as both a potent crosslinking agent and a robust surface coupling agent.

This document outlines the fundamental mechanisms of action and provides field-proven

protocols for its application in modifying the bulk and interfacial properties of various polymer

systems. The content is specifically tailored for researchers, scientists, and drug development

professionals seeking to enhance polymer performance characteristics such as mechanical

strength, thermal stability, and adhesion.

Core Concepts: Physicochemical Properties and
Dual-Mode Reactivity
1,3-Divinyltetraethoxydisiloxane is a unique bifunctional molecule that serves as a critical

building block in advanced polymer synthesis. Its structure is the key to its versatility, featuring

two distinct types of reactive sites that can be engaged independently or concurrently to

achieve desired material properties.

The molecule consists of a flexible disiloxane (Si-O-Si) backbone. Each silicon atom is bonded

to one reactive vinyl group (-CH=CH2) and two hydrolyzable ethoxy groups (-OCH2CH3). This

"dual-functionality" allows for a two-pronged approach to polymer modification.
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Property Value Source

Chemical Name
1,3-Divinyl-1,1,3,3-

tetraethoxydisiloxane
[1]

CAS Number 3682-26-6 [1][2]

Molecular Formula C12H26O5Si2 [1]

Molecular Weight 306.5 g/mol [1]

Boiling Point 119 °C [1]

Density 0.962 g/cm³ [1]

Flash Point 43 °C [1]

Hydrolytic Sensitivity
Reacts slowly with

moisture/water
[1]

The Two Pillars of Reactivity
Vinyl Groups (for Polymerization): The terminal vinyl groups are susceptible to addition

reactions. They are the primary sites for network formation (crosslinking) through

mechanisms such as platinum-catalyzed hydrosilylation or free-radical polymerization with

other vinyl or acrylate monomers.[3] This functionality is leveraged to modify the bulk

properties of a polymer.

Ethoxy Groups (for Surface Coupling): The ethoxy groups are hydrolytically unstable. In the

presence of water (even atmospheric moisture), they hydrolyze to form reactive silanol

groups (Si-OH). These silanols can then condense with hydroxyl groups present on the

surfaces of inorganic materials (like glass, silica, metals) or with other silanol groups, forming

stable covalent Si-O-Substrate or Si-O-Si bonds.[4] This functionality is exploited for

interfacial modification, acting as a molecular bridge between dissimilar materials.

Caption: Molecular concept of 1,3-Divinyltetraethoxydisiloxane.
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Understanding the distinct chemical pathways is crucial for designing effective experiments and

achieving targeted material outcomes.

Role as a Network-Forming Crosslinking Agent
Crosslinking transforms individual, linear or branched polymer chains into a single, continuous

three-dimensional network.[5] This architectural change dramatically enhances the polymer's

performance. The primary mechanism for DVTEDS in silicone systems is hydrosilylation.

Mechanism: Platinum-Catalyzed Hydrosilylation This is a highly efficient addition reaction that

forms the basis of many modern silicone elastomers.[3] The reaction involves the addition of a

silicon-hydride (Si-H) bond from one polymer chain across the vinyl (C=C) double bond of

DVTEDS, which in turn links to another polymer chain.

Step 1: A platinum complex (e.g., Karstedt's catalyst) activates the Si-H bond on a hydride-

functional polysiloxane.

Step 2: The activated complex coordinates with the vinyl group of DVTEDS.

Step 3: A new, stable silicon-carbon bond is formed, creating a crosslink point. Since

DVTEDS has two vinyl groups, it can act as a bridge between two different polymer chains.

The resulting network improves mechanical strength, thermal stability, and chemical resistance,

while reducing solubility and swelling.[6]

Caption: Hydrosilylation crosslinking mechanism with DVTEDS.

Role as a Surface Coupling Agent
In composite materials, overall performance depends heavily on the strength of the bond

between the reinforcing filler (e.g., glass, silica) and the polymer matrix.[7] DVTEDS acts as a

classic silane coupling agent to form a durable, covalent bridge across this interface.

Mechanism: Hydrolysis and Condensation This process creates a chemically bonded

intermediate layer on the substrate surface that is reactive towards the polymer matrix.

Step 1 (Hydrolysis): In the presence of water, the four ethoxy groups on DVTEDS hydrolyze

into reactive silanol (Si-OH) groups. This step can be catalyzed by an acid or base.
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Step 2 (Condensation): The newly formed silanol groups condense with hydroxyl (-OH)

groups on the surface of an inorganic substrate (like silica), forming stable Si-O-Substrate

covalent bonds and releasing water.

Step 3 (Interfacial Bonding): The DVTEDS is now anchored to the substrate surface, with its

vinyl groups oriented outwards. These vinyl groups can then co-polymerize with the

monomers of the bulk polymer matrix as it is cured, creating a strong, continuous bond from

the filler to the matrix.

This mechanism is critical in applications like dental composites, where strong adhesion

between glass fillers and the resin matrix is necessary for durability and wear resistance.[8][9]

Caption: Workflow for surface modification using DVTEDS.

Application Protocols & Experimental Design
The following protocols provide a starting point for utilizing DVTEDS. Researchers should

consider these as templates to be optimized for their specific polymer systems and

performance targets.

Protocol for Bulk Modification: Crosslinking of a Model
Silicone Elastomer
This protocol describes the preparation of a platinum-cured polydimethylsiloxane (PDMS)

elastomer, where DVTEDS acts as a crosslinking agent.

Objective: To demonstrate the effect of DVTEDS concentration on the mechanical properties of

a silicone elastomer.

Materials & Equipment:

Vinyl-terminated PDMS (e.g., 1000 cSt)

Poly(methylhydrosiloxane) (PMHS), hydride-functional crosslinker

1,3-Divinyltetraethoxydisiloxane (DVTEDS)

Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% in xylene
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Curing inhibitor (e.g., 2-Methyl-3-butyn-2-ol)

Dual-asymmetric centrifugal mixer or overhead mechanical stirrer

Vacuum chamber/desiccator

Convection oven

Durometer (Shore A), Tensile Tester

Procedure:

Component Preparation (Part A - Base): In a mixing cup, combine 100 parts by weight of

vinyl-terminated PDMS and the desired amount of DVTEDS (e.g., start with 0.5, 1.0, and 2.0

parts).

Causality Note: DVTEDS is added to the vinyl-functional component. The number of vinyl

groups from DVTEDS will directly influence the final crosslink density.

Catalyst Addition: Add 10-20 ppm of the platinum catalyst solution to the Part A mixture. Mix

thoroughly for 2 minutes.

Component Preparation (Part B - Curing Agent): In a separate cup, combine 100 parts of

vinyl-terminated PDMS with the PMHS crosslinker. The amount of PMHS should be

calculated to achieve a specific molar ratio of Si-H groups to total vinyl groups (from PDMS

and DVTEDS), typically between 1.2:1 and 2:1.

Causality Note: A slight excess of Si-H is common to ensure complete reaction of the vinyl

groups, driving the cure to completion.

Inhibitor Addition: Add a small amount of inhibitor (e.g., 0.1 parts) to Part B. This provides a

controllable working time (pot life) by temporarily deactivating the catalyst at room

temperature.

Final Mixing: Combine Part A and Part B in a 1:1 weight ratio. Mix thoroughly for 3 minutes

using a centrifugal mixer.
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Degassing: Place the mixed formulation in a vacuum chamber at <10 Torr for 5-10 minutes,

or until all bubbles have been removed.

Causality Note: Air bubbles create voids in the cured elastomer, which act as stress

concentration points and severely compromise mechanical properties like tear and tensile

strength.

Curing: Pour the degassed mixture into a mold and cure in a convection oven. A typical cure

schedule is 60 minutes at 100 °C.

Post-Curing: For applications requiring optimal stability and low extractables (common in

biomedical devices), a post-cure is recommended (e.g., 4 hours at 150 °C). This step

removes volatile byproducts and completes any residual crosslinking.

Characterization: After cooling, demold the samples and test for Durometer hardness, tensile

strength, and elongation at break.

Expected Impact of DVTEDS Concentration:
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DVTEDS
Concentration

Expected
Durometer
(Shore A)

Expected
Tensile
Strength

Expected
Elongation at
Break

Rationale

Low (e.g., 0.5

phr)
Lower Moderate Higher

Fewer crosslinks

result in a softer,

more flexible

network that can

stretch further

before breaking.

Medium (e.g.,

1.0 phr)
Medium Higher Moderate

A more optimized

network

balancing

strength and

flexibility.

High (e.g., 2.0

phr)
Higher Lower Lower

High crosslink

density leads to

a harder but

more brittle

material. Chains

are too restricted

to align and

dissipate stress,

leading to

premature failure

under tension.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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